molecular formula C10H17FN2O B1463921 2-(3-Fluoropyrrolidine-1-carbonyl)piperidine CAS No. 136725-42-3

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine

Cat. No.: B1463921
CAS No.: 136725-42-3
M. Wt: 200.25 g/mol
InChI Key: GXDUSAKHZPJHBB-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoropyrrolidine group attached to a piperidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyrrolidine-1-carbonyl)piperidine typically involves the reaction of 3-fluoropyrrolidine with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst, which facilitates the formation of the desired product in good yields . The reaction conditions often involve moderate temperatures and controlled environments to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the fluoropyrrolidine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

2-(3-Fluoropyrrolidine-1-carbonyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyrrolidine-1-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The fluoropyrrolidine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Fluoropyrrolidine-1-carbonyl)piperidine include other fluorinated piperidine derivatives and fluoropyrrolidine-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a fluoropyrrolidine group and a piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(3-fluoropyrrolidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDUSAKHZPJHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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